2-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-bromopyrimidine
Description
This compound features a bicyclic octahydrocyclopenta[c]pyrrol-2-yl core, substituted with a 5-fluoropyrimidin-2-yl-oxy methyl group at the 3a-position and a 5-bromopyrimidine moiety at the 2-position.
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)-3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN5O/c17-12-4-19-14(20-5-12)23-8-11-2-1-3-16(11,9-23)10-24-15-21-6-13(18)7-22-15/h4-7,11H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULUQENYWXXFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C4=NC=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-bromopyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and case studies.
Molecular Profile
- Molecular Formula : C16H17BrFN5O
- Molecular Weight : 394.24 g/mol
- IUPAC Name : this compound
The compound features a pyrimidine ring substituted with fluorine and bromine atoms, alongside an octahydrocyclopentapyrrole core. These structural components are crucial for its interaction with biological targets.
Research indicates that compounds similar to This compound often exhibit significant pharmacological activities, including:
- Anticancer Activity : The pyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA synthesis and leading to apoptosis in cancer cells.
- Antibacterial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of fluorinated pyrimidines on leukemia and melanoma cell lines. The results demonstrated that compounds with structural similarities to 5-fluoropyrimidine exhibited significant growth inhibition (ID50 values ranging from M to M) against murine L1210 leukemia cells .
- The mechanism was attributed to the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis .
-
Antibacterial Activity :
- In vitro studies have shown that derivatives of fluorinated pyrimidines can inhibit the growth of gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
- These compounds not only inhibited bacterial growth but also prevented biofilm formation, indicating their potential as therapeutic agents against resistant bacterial strains .
Comparative Biological Activity Table
Synthesis Pathways
The synthesis of This compound typically involves multiple steps:
- Formation of the Pyrimidine Moiety : Utilizing fluorinated pyrimidines as starting materials.
- Synthesis of the Octahydrocyclopentapyrrole Core : This may involve cyclization reactions under controlled conditions.
- Coupling Reactions : Final assembly through nucleophilic substitutions or coupling reactions to integrate the functional groups.
Comparison with Similar Compounds
Structural Comparison with Bicyclic Octahydrocyclopenta[c]pyrrolo Derivatives
The target compound shares its bicyclic core with RBP4 antagonists such as Compound 42 and Compound 46 (Evidences 1 and 4). Key differences lie in the substituents:
In contrast, the target compound’s fluoropyrimidinyloxy methyl group offers a balance of steric hindrance and polarity, while the bromopyrimidine may engage in halogen bonding with protein residues .
Halogen Substituent Effects: Bromine vs. Fluorine and Trifluoromethyl Groups
Halogen choice critically impacts molecular properties:
| Substituent | Atomic Weight | Electronegativity | Hydrophobicity (ΔLogP) | Role in Binding |
|---|---|---|---|---|
| Bromine (Br) | 79.90 | 2.96 | +0.94 | Halogen bonding; bulkiness |
| Fluorine (F) | 19.00 | 3.98 | -0.38 | Electronic modulation; polarity |
| Trifluoromethyl (CF₃) | 69.00 | - | +0.88 | Hydrophobicity; electron withdrawal |
The bromine in the target compound increases molecular weight (vs. fluorine) and may enhance membrane permeability but reduce aqueous solubility. The 5-fluoropyrimidinyl group, with its high electronegativity, could polarize the pyrimidine ring, altering π-stacking or charge-transfer interactions .
Theoretical Physicochemical Properties and Drug-likeness
Estimated properties (via computational tools):
| Property | Target Compound | Compound 42 | Compound 46 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~463 | 407 | 420 |
| LogP | ~3.2 | 2.8 | 3.1 |
| H-Bond Donors | 0 | 1 (COOH) | 2 (amide NH) |
| H-Bond Acceptors | 6 | 6 | 7 |
Its lack of H-bond donors may limit polar interactions but improve permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
